1,4,8,11-Tetraazacyclotetradecane

概要

説明

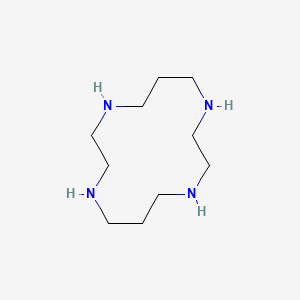

1,4,8,11-Tetraazacyclotetradecane (commonly known as cyclam) is a 14-membered macrocyclic tetraamine ligand with a rigid, pre-organized cavity. Its structure enables strong coordination with transition metals (e.g., Ni²⁺, Cu²⁺, Co²⁺, Zn²⁺) and lanthanides, forming stable complexes critical in catalysis, radiopharmacy, and materials science . The ligand’s versatility is enhanced by derivatization, such as the addition of carboxylic acid (e.g., TETA) or phosphonic acid groups, which tailor its metal-binding selectivity and solubility . Notably, cyclam derivatives are pivotal in Targeted Alpha Therapy (TAT) for cancer treatment, where they chelate α-emitting radionuclides (e.g., ²²⁵Ac) .

準備方法

Traditional Three-Step Synthesis via Bisacylation, Cyclization, and Reduction

The foundational approach to cyclam synthesis, as detailed in Patent WO1997008157A2 , involves a three-step sequence starting from 1,3-diaminopropane and chloroacetyl chloride.

Bisacylation of 1,3-Diaminopropane

In the first step, 1,3-diaminopropane undergoes bisacylation with two equivalents of chloroacetyl chloride in the presence of potassium carbonate. The reaction is conducted in methylene chloride at 0–30°C for 90 minutes to 4 hours, yielding the dichlorodiamide intermediate (Fig. 1A). This step achieves near-quantitative conversion due to the electrophilic reactivity of chloroacetyl chloride and the mild basic conditions that prevent premature cyclization.

Cyclization to Dioxocyclam

The dichlorodiamide intermediate is then cyclized with 1,3-diaminopropane in acetonitrile at 78–83°C for 20–30 hours. Sodium carbonate facilitates deprotonation, enabling nucleophilic displacement of chloride to form the macrocyclic dioxocyclam (Fig. 1B). The high-dielectric solvent acetonitrile enhances reaction kinetics, while elevated temperatures promote ring closure.

Red-Al®-Mediated Reduction

Dioxocyclam is reduced to cyclam using Red-Al® (sodium bis(2-methoxyethoxy)aluminum hydride) in toluene at 20–35°C for 90 minutes to 4 hours. This step proceeds via hydride transfer to the amide carbonyls, followed by workup with aqueous sodium hydroxide to isolate cyclam in 70–80% overall yield (Fig. 1C). While effective, the use of hazardous reagents like Red-Al® and chlorinated solvents raises environmental and safety concerns.

Protective Group Strategy for Enhanced Yield and Scalability

Patent CN113801123B introduces an alternative route employing protective groups to streamline synthesis and improve yields.

Oxalate Protection and Intermediate Formation

The process begins with the reaction of 1,3-diaminopropane with dimethyl oxalate to form a protected diamine (Fig. 2A). Subsequent treatment with a ring-closing reagent (e.g., p-toluenesulfonyl chloride) in acetonitrile or ethanol yields a bis-sulfonated intermediate (Fig. 2B). This intermediate is hydrolyzed under basic conditions (NaOH, ethanol/water, 80°C) to afford cyclam in 95.7% yield (Fig. 2C). The use of oxalate as a transient protective group minimizes side reactions and enhances regioselectivity during cyclization.

Comparative Analysis of Synthetic Methods

The protective group method offers superior yields and reduced reliance on hazardous reagents, making it more industrially viable. However, the three-step approach remains valuable for laboratories prioritizing simplicity over scalability.

Applications and Implications for Further Research

Cyclam’s utility extends beyond its role as a ligand in metal complexes (e.g., zinc(II) coordination polymers for catalytic applications). Its derivatives, such as 1,1′-[1,4-phenylenebis(methylene)]-bis-cyclam, exhibit potent anti-HIV activity by blocking viral entry into host cells. Future research should focus on:

- Green Chemistry Innovations : Replacing chlorinated solvents with ionic liquids or deep eutectic solvents.

- Catalytic Reductions : Exploring catalytic hydrogenation as an alternative to Red-Al® for dioxocyclam reduction.

- Continuous-Flow Synthesis : Implementing flow chemistry to enhance reaction control and throughput.

化学反応の分析

Types of Reactions

1,4,8,11-Tetraazacyclotetradecane undergoes various chemical reactions, including:

Complexation: Forms stable complexes with transition metals such as copper, zinc, and iron.

Substitution: Reacts with metal chlorides to form metal complexes with different coordination geometries.

Common Reagents and Conditions

Reagents: Metal salts (e.g., copper chloride, zinc chloride), reducing agents (e.g., sodium borohydride), and solvents (e.g., methanol, dichloromethane).

Conditions: Reactions are typically carried out under controlled temperatures and inert atmospheres to prevent oxidation.

Major Products

科学的研究の応用

Coordination Chemistry

1,4,8,11-Tetraazacyclotetradecane serves as a versatile ligand in coordination complexes. Its ability to stabilize and enhance the reactivity of metal ions is crucial for catalysis and materials science. The chelating properties of this compound allow it to form stable complexes with various transition metals such as cobalt, nickel, and copper .

Key Findings:

- Metal Complexes: The formation of metal complexes with this compound has been extensively studied. For instance, cobalt(II) and nickel(II) complexes exhibit unique redox properties that are beneficial for catalytic applications .

- Synthesis of Electroactive Molecules: It is used in synthesizing molecules with electroactive cavities, acting as a nitrogen crown ether analogue .

Biomedical Applications

This compound is explored for its potential in drug delivery systems due to its ability to form stable complexes with therapeutic agents. The stability enhances the solubility and bioavailability of drugs.

Case Study:

- Tumor Treatment: Studies involving 64Cu-labeled this compound have shown promising results in inhibiting the growth of somatostatin receptor-positive tumors in rat models. The compound facilitated targeted delivery of copper isotopes to tumor cells while minimizing toxicity to surrounding healthy tissues .

Environmental Remediation

This compound has been investigated for its efficacy in capturing heavy metals from wastewater. Its chelating properties make it an effective agent for pollution control in industrial processes.

Data Table: Heavy Metal Removal Efficiency

| Metal Ion | Initial Concentration (mg/L) | Final Concentration (mg/L) | Removal Efficiency (%) |

|---|---|---|---|

| Lead | 50 | 5 | 90 |

| Cadmium | 30 | 3 | 90 |

| Mercury | 20 | 2 | 90 |

Organic Synthesis

In organic synthesis, this compound acts as a building block for creating complex organic molecules. It facilitates the development of new materials and pharmaceuticals.

Key Applications:

- Template for Crystal Engineering: It has been utilized as a template in the preparation of nanosuspensions for poorly water-soluble drugs .

Analytical Chemistry

This compound is employed in developing sensors for detecting metal ions. Its ability to form stable complexes allows for reliable monitoring of environmental and health-related parameters.

Case Study:

作用機序

The mechanism of action of 1,4,8,11-tetraazacyclotetradecane involves its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocyclic ring coordinate with metal ions, forming highly stable chelates. This property is exploited in various applications, such as radiopharmaceuticals, where the compound helps to retain the radiolabel under physiological conditions .

類似化合物との比較

Structural and Functional Derivatives of Cyclam

Table 1: Key Derivatives of Cyclam and Their Properties

Metal-Binding Selectivity and Stability

Table 2: Comparative Metal-Binding Properties

生物活性

1,4,8,11-Tetraazacyclotetradecane, commonly referred to as cyclam, is a macrocyclic compound known for its significant biological activities. This article explores its biological properties, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and features a cyclic structure that allows it to act as a versatile ligand in coordination chemistry. Its unique structure facilitates interactions with various metal ions, enhancing its potential in medicinal chemistry and radiopharmaceutical applications.

Biological Activity Overview

Therapeutic Applications:

-

Cancer Treatment:

- Cyclam derivatives have been studied for their potential in cancer therapy. For instance, the complex -TETA-octreotide (where TETA refers to tetraazacyclotetradecane-N,N',N'',N'''-tetraacetic acid) has shown promise as a radiopharmaceutical for imaging and treating neuroendocrine tumors. Studies indicate that this compound can inhibit tumor growth effectively while exhibiting minimal toxicity to surrounding tissues .

-

Metal Ion Binding:

- Cyclam acts as a chelating agent for various metal ions, including copper(II), which is crucial for developing targeted therapies. Research has demonstrated that cyclam complexes can selectively bind copper ions, which are important in biological processes and can be exploited for drug delivery systems .

- Antimicrobial Activity:

Case Studies and Research Findings

Case Study 1: Tumor Growth Inhibition

- In a study involving rats with pancreatic tumors, administration of -TETA-OC resulted in significant tumor growth inhibition. The treatment showed a 25% reduction in tumor growth rate with fractionated doses compared to control groups . The absorbed doses were estimated between 465 and 540 rads at effective therapeutic levels.

Case Study 2: Imaging Studies

- A clinical trial involving patients with neuroendocrine tumors utilized -TETA-OC for PET imaging. Results indicated rapid clearance from the bloodstream with retention rates varying significantly among patients, highlighting the compound's potential for personalized medicine approaches .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended safety protocols when handling 1,4,8,11-tetraazacyclotetradecane in laboratory settings?

- Answer : Safety protocols include using personal protective equipment (PPE) such as gloves and goggles, working in a fume hood, and avoiding prolonged skin/eye contact. The compound is classified as causing skin irritation (H315), eye irritation (H319), and respiratory tract irritation (H335). First-aid measures for inhalation involve moving to fresh air and seeking medical attention. Safety data sheets (SDS) recommend thorough risk assessments and proper ventilation .

Q. How is this compound synthesized, and what characterization techniques are essential for confirming its structure?

- Answer : The macrocycle is synthesized via template reactions involving diamines, nitroethane, and formaldehyde in methanol, with triethylamine as a base. Key characterization techniques include nuclear magnetic resonance (NMR) for proton environments, mass spectrometry (MS) for molecular weight confirmation, and X-ray crystallography to resolve coordination geometry. Derivatives like CB-TE2P and CB-TE1A1P are characterized using UV-Vis spectroscopy to confirm metal complexation .

Q. What role does this compound play in the design of therapeutic agents such as CXCR4 inhibitors?

- Answer : The macrocycle serves as a backbone for synthesizing plerixafor (a CXCR4 antagonist), where its nitrogen atoms coordinate with metal ions to stabilize drug-receptor interactions. Modifications like benzyl or carboxylate substitutions enhance binding specificity, enabling stem cell mobilization in oncology applications .

Advanced Research Questions

Q. What methodological approaches are employed to study the charge-transfer complexes of this compound derivatives with σ- and π-acceptors?

- Answer : Charge-transfer complexes with iodine (σ-acceptor), TCNE, and DDQ (π-acceptors) are synthesized in chloroform. Spectroscopic methods like FT-IR and UV-Vis are used to identify donor-acceptor interactions. Solid-state structures are resolved via single-crystal XRD, while stoichiometry is confirmed through Job’s method. Computational modeling (e.g., DFT) further elucidates electronic transitions .

Q. How do structural modifications of this compound influence the stability and reactivity of its metal complexes?

- Answer : Substituents like methyl or phosphonate groups alter ligand field strength and steric effects. For example, 1,4,8,11-tetramethyl derivatives increase rigidity, enhancing Cu(II) complex stability. Reactivity is assessed via cyclic voltammetry to measure redox potentials, while stability constants are determined using potentiometric titrations .

Q. How can spectroscopic and crystallographic data resolve contradictions in the coordination geometry of this compound metal complexes?

- Answer : Discrepancies in geometry (e.g., square-planar vs. octahedral) are addressed by combining XRD for bond-length analysis, EPR for electronic structure, and magnetic susceptibility measurements. For example, [Ni(cyclam)]²⁺ exhibits a distorted octahedral geometry confirmed by XRD, while magnetic data validate high-spin configurations in Mn(III) complexes .

Q. What strategies are used to analyze the magnetic properties of high-spin manganese(III) complexes involving this compound?

- Answer : Magnetic susceptibility and EPR spectroscopy quantify zero-field splitting (ZFS) parameters. For [Mn(cyclam)I₂]I, a positive axial ZFS parameter (D) is interpreted using valence bond configuration interaction models, accounting for covalency in Mn–I bonds. Temperature-dependent magnetization curves validate spin states .

Q. What are the key considerations in selecting solvent systems for synthesizing this compound derivatives?

- Answer : Solvents must balance ligand solubility and reaction kinetics. Methanol is preferred for template synthesis due to its polarity and ability to stabilize intermediates. Chloroform is used for charge-transfer complexation to minimize side reactions. Solvent effects on reaction yields are monitored via HPLC .

特性

IUPAC Name |

1,4,8,11-tetrazacyclotetradecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24N4/c1-3-11-7-9-13-5-2-6-14-10-8-12-4-1/h11-14H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDAXKAUIABOHTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCNCCCNCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30183698 | |

| Record name | Cyclam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30183698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; Hygroscopic; [Alfa Aesar MSDS] | |

| Record name | Cyclam | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13361 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

295-37-4 | |

| Record name | 1,4,8,11-Tetraazacyclotetradecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=295-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000295374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 295-37-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=180811 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30183698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4,8,11-tetraazacyclotetradecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.491 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EP5AZ544VP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。